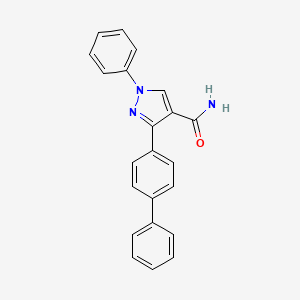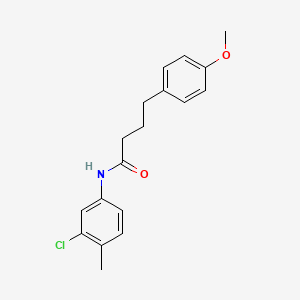
N-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)butanamide, also known as CMMPB, is a chemical compound that has gained attention in the scientific community for its potential applications in the field of medicine.
Wirkmechanismus
The mechanism of action of N-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)butanamide is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce pain and inflammation in animal models, without causing significant side effects. It has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)butanamide in lab experiments is its specificity for certain enzymes involved in inflammation. This allows researchers to study the effects of inhibiting these enzymes without affecting other pathways in the body. However, one limitation is that more research is needed to fully understand the mechanism of action and potential side effects of this compound.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)butanamide. One area of interest is the development of new drugs based on this compound for the treatment of pain and inflammation. Another direction is the study of the compound's effects on other pathways in the body, such as the immune system and the nervous system. Additionally, more research is needed to determine the safety and efficacy of this compound in humans.
In conclusion, this compound is a promising compound with potential applications in the field of medicine. While more research is needed to fully understand its mechanism of action and potential side effects, it represents a promising area of research for the development of new drugs for the treatment of pain and inflammation.
Synthesemethoden
The synthesis of N-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)butanamide involves the reaction of 3-chloro-4-methylbenzoyl chloride with 4-methoxyphenylbutan-1-amine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)butanamide has been found to have potential applications in the field of medicine, particularly in the treatment of pain and inflammation. It has been shown to have analgesic and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-13-6-9-15(12-17(13)19)20-18(21)5-3-4-14-7-10-16(22-2)11-8-14/h6-12H,3-5H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQHUZMTSUBTCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCCC2=CC=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


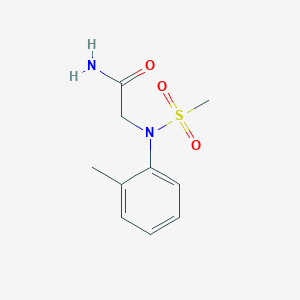

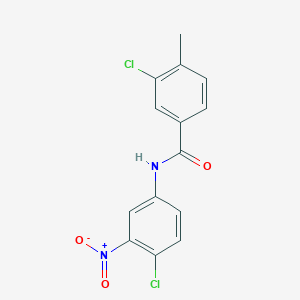
![2-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate](/img/structure/B5724716.png)
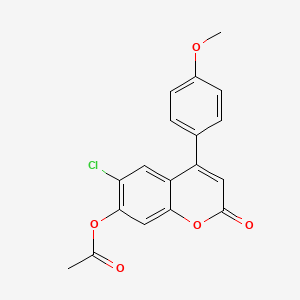
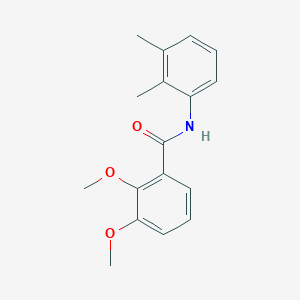
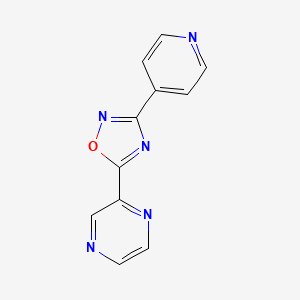
![2-{[3-(4-methylphenyl)acryloyl]amino}benzamide](/img/structure/B5724758.png)

![2-(4-chlorophenyl)-4-{[(5-chloro-2-pyridinyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5724775.png)

![N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5724779.png)
